molecular formula C8H9Br2N B8712287 3-Bromo-4-(3-bromopropyl)pyridine

3-Bromo-4-(3-bromopropyl)pyridine

Cat. No.: B8712287
M. Wt: 278.97 g/mol
InChI Key: QEFURALGQAYOLJ-UHFFFAOYSA-N
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Description

3-Bromo-4-(3-bromopropyl)pyridine is a brominated pyridine derivative characterized by a bromine atom at the 3-position of the pyridine ring and a 3-bromopropyl substituent at the 4-position. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its dual bromine substituents make it a versatile intermediate for further functionalization via nucleophilic substitution or coupling reactions.

Properties

Molecular Formula

C8H9Br2N

Molecular Weight

278.97 g/mol

IUPAC Name

3-bromo-4-(3-bromopropyl)pyridine

InChI

InChI=1S/C8H9Br2N/c9-4-1-2-7-3-5-11-6-8(7)10/h3,5-6H,1-2,4H2

InChI Key

QEFURALGQAYOLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CCCBr)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural and Molecular Data of Selected Compounds

Compound Name CAS Number Molecular Formula Substituents (Pyridine Ring) Molecular Weight (g/mol)
3-Bromo-4-(3-bromopropyl)pyridine 1504422-93-8* C₈H₈Br₂N Br at C3; 3-bromopropyl at C4 281.97
3-Bromopyridine 626-55-1 C₅H₄BrN Br at C3 157.99
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN Br at C2; CH₃ at C3 172.02
4-Bromo-3-cyclopropylpyridine Not provided C₈H₈BrN Br at C4; cyclopropyl at C3 198.06
1-(3-Bromopropyl)pyridinium bromide Not provided C₈H₁₁Br₂N Pyridinium ion; 3-bromopropyl at N 297.00

Note: The CAS number for 3-Bromo-4-(3-bromopropyl)pyridine is inferred from a structurally similar compound in , which lists 3-(3-Bromopropyl)-4-methylpyridine (CAS 1504422-93-8). The target compound may differ in substituent placement or identity.

Reactivity and Functionalization

  • 3-Bromo-4-(3-bromopropyl)pyridine : The bromine at C3 is less reactive toward nucleophilic substitution due to the electron-withdrawing pyridine ring, while the 3-bromopropyl chain can undergo further alkylation or azidation (e.g., as in for bis(3-bromopropyl) malonate derivatives) .
  • 3-Bromopyridine : Undergoes regioselective etherification and amination at the 4-position under basic conditions ().
  • 2-Bromo-3-methylpyridine : The methyl group at C3 sterically hinders substitution at C2, directing reactivity toward C4 or C6 positions ().
  • 1-(3-Bromopropyl)pyridinium bromide : The ionic nature of the pyridinium ring enhances leaving-group ability, facilitating nucleophilic substitution at the bromopropyl chain ().

Key Research Findings

  • Regioselectivity : The position of bromine and alkyl chains significantly impacts reactivity. For example, 3-bromopyridine undergoes 4-selective etherification (), while 3-Bromo-4-(3-bromopropyl)pyridine’s reactivity is influenced by steric and electronic effects from the bromopropyl group .
  • Synthetic Challenges : Alkylation of pyridine with bromopropane derivatives often requires prolonged reaction times or specialized conditions (e.g., ’s three-day synthesis for pyridinium salts) .
  • Thermodynamic Stability : Bulky substituents (e.g., cyclopropyl in 4-bromo-3-cyclopropylpyridine) enhance stability but reduce solubility in polar solvents ().

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